2-Methylpropanal O-methyloxime

Descripción

Contextualization within Oxime Ether Chemistry

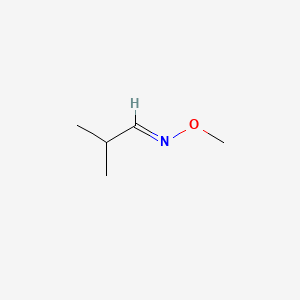

Oxime ethers are a class of organic compounds characterized by the presence of a C=N-O-R functional group. rsc.orgrsc.org They are derivatives of oximes where the hydrogen atom of the hydroxyl group is replaced by an alkyl, aryl, or other organic substituent. 2-Methylpropanal O-methyloxime is an aldoxime ether, meaning it is derived from an aldehyde, specifically 2-methylpropanal. nih.gov Its structure consists of a 2-methylpropyl group attached to a carbon atom, which is double-bonded to a nitrogen atom, which in turn is bonded to a methoxy (B1213986) group (-OCH3).

The presence of the C=N-O moiety imparts specific chemical reactivity and physical properties to oxime ethers, making them valuable intermediates and building blocks in organic synthesis. rsc.orgresearchgate.net They are known for their relative stability compared to oximes and can undergo various transformations, including cyclization and cross-coupling reactions. rsc.org

Historical Perspective of Oxime Ether Research

The study of oximes dates back to the late 19th century, but the focused investigation of oxime ethers as a distinct class of compounds gained momentum in the 20th century. Early research primarily centered on the synthesis and basic reactivity of these compounds. The development of new synthetic methodologies, including one-pot synthesis procedures, has made oxime ethers more accessible for research and industrial applications. Over the years, the scope of oxime ether research has expanded from fundamental organic chemistry to more specialized areas like medicinal chemistry, materials science, and agricultural science, driven by the discovery of their diverse biological activities and functionalities. rsc.orgresearchgate.net

Contemporary Significance and Emerging Research Avenues of this compound

This compound has emerged as a compound of interest in several contemporary research areas, primarily due to its volatile nature and specific chemical profile.

Flavor and Fragrance Industry:

The compound is recognized for its contribution to the aroma of various food products. foodb.canih.gov Its scent is often described as floral and fruity. foodb.ca Research in the flavor and fragrance industry explores the use of such compounds to create or enhance specific sensory profiles in foods and perfumes. google.com The synthesis and characterization of oxime ethers, including this compound, are crucial for developing new and refined fragrance compositions. google.com

Insect Semiochemicals:

A significant area of research involves the role of this compound as a semiochemical, a chemical substance that carries a message for an organism. researchgate.netpeerj.com Specifically, it has been identified as a volatile compound released by plants when they are damaged by herbivores. wur.nl This release can attract natural predators or parasitoids of the herbivorous insects, a phenomenon known as "indirect defense." For instance, studies have shown that corn plants infested with armyworm larvae release a blend of volatile compounds, including this compound, which attracts parasitic wasps. wur.nl This has led to research into the potential use of such semiochemicals in integrated pest management strategies. researchgate.net

Emerging Research:

While the primary focus has been on its role in flavor and as a semiochemical, emerging research continues to explore other potential applications of this compound and related oxime ethers. Given the broad spectrum of biological activities observed in the oxime ether class, including antifungal and anticancer properties in other derivatives, future research may uncover new functionalities for this specific compound. mdpi.com The versatility of the oxime ether functional group makes it a target for the development of novel synthetic methodologies and applications in materials science.

Chemical and Physical Properties of this compound

Below is a table summarizing the key chemical and physical properties of this compound, based on available data. nih.gov

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | (E)-N-methoxy-2-methylpropan-1-imine |

| CAS Number | 72705-01-2 |

| Appearance | Data not widely available, likely a liquid at room temperature |

| Boiling Point | Data not widely available |

| Solubility | Data not widely available, likely soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound typically follows the general principles of oxime ether synthesis. A common method involves a two-step process:

Formation of the Oxime: 2-Methylpropanal (also known as isobutyraldehyde) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-methylpropanal oxime. smolecule.com

O-Alkylation: The resulting oxime is then O-alkylated using a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base to yield this compound. google.comsmolecule.com

One-pot synthesis methods have also been developed for other oxime ethers, which can potentially be adapted for the synthesis of this compound, offering a more efficient route.

Structure

3D Structure

Propiedades

Número CAS |

72705-01-2 |

|---|---|

Fórmula molecular |

C5H11NO |

Peso molecular |

101.15 g/mol |

Nombre IUPAC |

(E)-N-methoxy-2-methylpropan-1-imine |

InChI |

InChI=1S/C5H11NO/c1-5(2)4-6-7-3/h4-5H,1-3H3/b6-4+ |

Clave InChI |

BWDHKWDASNPZLC-GQCTYLIASA-N |

SMILES |

CC(C)C=NOC |

SMILES isomérico |

CC(C)/C=N/OC |

SMILES canónico |

CC(C)C=NOC |

Sinónimos |

isobutyraldoxime O-methyl ether |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methylpropanal O Methyloxime

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of 2-Methylpropanal O-methyloxime is characterized by the interplay of its carbon-nitrogen double bond and the methoxy (B1213986) group attached to the nitrogen. The C=N bond possesses a degree of polarity, making the carbon atom susceptible to nucleophilic attack, while the nitrogen atom, with its lone pair of electrons, can act as a nucleophilic center.

The oxime ether functional group can participate in various reactions, underscoring its utility as an intermediate in organic synthesis. solubilityofthings.com The nitrogen atom's lone pair allows it to engage in reactions where it functions as a nucleophile. For instance, O-methyloximes can be involved in cyclization reactions, such as the formation of isoquinolines from 2-ethynylbenzaldehyde (B1209956) derivatives. In these transformations, the nucleophilic character of the oxime nitrogen is crucial for the ring-forming step.

Conversely, the electrophilic nature of the imine carbon allows for additions across the C=N bond. This reactivity is analogous to that of the carbonyl group in the parent aldehyde, 2-methylpropanal, though generally less pronounced. The specific reaction conditions and reagents determine whether the molecule will behave as an electrophile or a nucleophile.

Rearrangement Reactions of Oxime Ethers

A hallmark reaction of oximes and their ethers is the Beckmann rearrangement, an acid-catalyzed transformation that converts an oxime into an amide or a nitrile. organic-chemistry.orgsolubilityofthings.com For aldoximes, such as the one derived from 2-methylpropanal, this rearrangement typically results in the formation of a nitrile. masterorganicchemistry.com

The mechanism of the Beckmann rearrangement is a well-studied process involving several key steps. masterorganicchemistry.comwiley-vch.de

Protonation: The reaction is initiated by the protonation of the oxygen atom of the oxime ether by an acid, which converts the methoxy group into a better leaving group (methanol).

Migration: A crucial step involves the migration of the group positioned anti-periplanar to the leaving group on the nitrogen. In the case of this compound, this is the hydrogen atom on the imine carbon.

Carbocation Formation & Deprotonation: This migration occurs concurrently with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent deprotonation yields the final nitrile product. solubilityofthings.com

The stereospecificity of the migration is a key feature of this rearrangement. illinois.edu The reaction is catalyzed by a variety of acidic reagents, including strong mineral acids, Lewis acids, and even under milder conditions with reagents like chloral. organic-chemistry.org

| Reaction Type | Starting Material | Typical Product | Key Features |

| Beckmann Rearrangement | Aldoxime / Aldoxime Ether | Nitrile | Acid-catalyzed, stereospecific migration of the anti-periplanar group. organic-chemistry.orgmasterorganicchemistry.com |

| Beckmann Rearrangement | Ketoxime / Ketoxime Ether | Amide | Involves the migration of an alkyl or aryl group. solubilityofthings.comsmolecule.com |

Hydrolysis and Degradation Pathways

Oxime ethers can undergo hydrolysis, typically under acidic or basic conditions, to revert to their constituent aldehyde and hydroxylamine (B1172632) derivatives. For this compound, hydrolysis would cleave the C=N bond to yield 2-methylpropanal and O-methylhydroxylamine. While oximes are generally considered more stable to hydrolysis than related compounds like hydrazones, the reaction can be driven to completion under appropriate conditions. smolecule.com

The stability of the molecule is also a factor in its degradation. The presence of aldehydes and phenolic compounds in mixtures can lead to condensation reactions, forming polymers, especially under acidic conditions. osti.gov While this compound is not a phenolic compound, its hydrolysis product, 2-methylpropanal, is a reactive aldehyde that can participate in further degradation pathways.

Specific Organic Transformations

The formation of nitriles from this compound is primarily achieved through the Beckmann rearrangement, which can be viewed as a formal dehydration or de-alkoxylation reaction. masterorganicchemistry.com The parent compound, 2-methylpropanal oxime, is known to undergo dehydration to form isobutyronitrile. solubilityofthings.com This transformation is highly valuable in synthesis as it converts an aldehyde functionality into a nitrile, which is a versatile precursor for amines, carboxylic acids, and amides.

While spontaneous dehydration of aldoximes can occur, it often requires harsh reaction conditions. nih.gov The use of catalysts in the Beckmann rearrangement facilitates this process under more controlled settings.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or methanol. O-methyloximes are known to participate in such reactions. A notable example is the cyclocondensation of O-methyloximes of 2-ethynylbenzaldehyde derivatives to produce isoquinolines.

The parent aldehyde, 2-methylpropanal, exhibits complex behavior in base-catalyzed self-condensation. Although it possesses an α-hydrogen, making it a candidate for the aldol (B89426) condensation, it can also undergo the Cannizzaro reaction, a disproportionation reaction, under certain conditions. quora.comstackexchange.comquora.com The formation of the enolate for the aldol reaction can be disfavored due to steric hindrance and the electronic effects of the methyl groups. quora.comquora.com When 2-methylpropanal reacts with a different aldehyde, such as propanal, it participates in a cross-aldol condensation, leading to a mixture of four products. vedantu.com The O-methyloxime derivative itself does not undergo aldol condensation as it lacks a carbonyl group, but its synthesis and potential hydrolysis link it to this chemistry.

The imine functionality of this compound can be either oxidized or reduced.

Reductive Transformations: Reduction of the C=N bond is a common transformation. The hydrogenation of the parent aldehyde, 2-methylpropanal, yields 2-methyl-1-propanol. brainly.com Similarly, the related 2-methylpropanal oxime can be reduced to the corresponding amine. smolecule.com It is expected that this compound can be reduced to N-methoxy-2-methylpropan-1-amine using appropriate reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Oxidative Transformations: The oxidation of this compound is also a significant reaction pathway. O-methyl oximes can function as directing groups in C-H activation and oxidation reactions. This strategy allows for the selective functionalization of positions that would otherwise be unreactive. The parent aldehyde, 2-methylpropanal, can be oxidized to its corresponding carboxylic acid, 2-methylpropanoic acid.

| Transformation | Reactant | Typical Reagent(s) | Product |

| Reduction | 2-Methylpropanal | H₂/Catalyst | 2-Methyl-1-propanol brainly.com |

| Reduction | 2-Methylpropanal Oxime | LiAlH₄, NaBH₄ | Isobutylamine smolecule.com |

| Oxidation | 2-Methylpropanal | Oxidizing Agent | 2-Methylpropanoic acid |

| Directed Oxidation | Substrate with O-methyl oxime | Palladium catalysts | Acetoxylated product |

Stereochemical Aspects of 2 Methylpropanal O Methyloxime

E/Z Isomerism and Configurational Stability

Like other oximes and their derivatives, 2-Methylpropanal O-methyloxime can exist as two geometric stereoisomers: E and Z. researchgate.net This isomerism arises from the arrangement of the substituents attached to the carbon and nitrogen atoms of the imine functional group. The designation E (entgegen, German for "opposite") is assigned when the higher-priority groups on the carbon and nitrogen are on opposite sides of the double bond. Conversely, the Z (zusammen, German for "together") designation is used when they are on the same side. For this compound, the isopropyl group on the carbon and the methoxy (B1213986) group on the nitrogen are the substituents of interest. The IUPAC name for the most commonly referenced form of this compound is (E)-N-methoxy-2-methylpropan-1-imine, indicating that the E isomer is prevalent. nih.gov

The synthesis of oxime ethers often results in a mixture of both E and Z isomers. mdpi.comresearchgate.net The ratio of these isomers can be influenced by the reaction conditions. The configurational stability of these isomers is significant; while interconversion is possible, it is often slow under thermal conditions, allowing for the isolation of individual isomers. core.ac.uk The equilibration between E and Z isomers can be dependent on temperature. researchgate.net In some cases, photochemical methods can be employed to promote E ↔ Z isomerization where thermal interconversion is inefficient. core.ac.uk

Table 1: Isomers of this compound

| Isomer | IUPAC Name | Structure |

| E-Isomer | (E)-N-methoxy-2-methylpropan-1-imine |  |

| Z-Isomer | (Z)-N-methoxy-2-methylpropan-1-imine |  |

Influence of Stereochemistry on Reaction Outcomes

The specific stereochemistry of an oxime ether can have a profound impact on its reactivity and the outcome of chemical reactions. Research on related oxime ether systems has demonstrated a direct relationship between the E/Z configuration and reactivity, particularly in processes like electrocyclization. core.ac.uk

Studies have shown that E-oxime ethers can be significantly more reactive than their corresponding Z-isomers in certain transformations. core.ac.uk For example, in diboration/6π-electrocyclization sequences used to form heteroaromatic compounds, E-isomers were found to cyclize efficiently while Z-substrates were often inert under the same conditions. core.ac.uk Computational analysis suggests this difference in reactivity can be attributed to orbital interactions that lower the energy of the transition state for the E-isomer's electrocyclization. core.ac.uk

This stereochemical dependence extends to biological activity, where the configuration of the C=N bond is often crucial for a molecule's function. researchgate.net In many classes of biologically active oximes, the E-configuration is reported to have higher activity compared to the Z-isomer. researchgate.net

Methods for Stereoisomer Separation and Characterization

Given that the synthesis of oxime ethers can produce a mixture of stereoisomers, effective methods for their separation and characterization are essential for both research and practical applications. mdpi.comresearchgate.net

Separation: The separation of E and Z isomers, which often have different physical properties, is typically achieved through standard laboratory techniques. researchgate.net

Column Chromatography: This is a widely used method for separating isomeric mixtures based on their differential adsorption to a stationary phase. researchgate.net

Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective means of purification. researchgate.net

Characterization: Once separated, the distinct configuration of each isomer is established using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between E and Z isomers. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry. The ratios of (E) and (Z) oxime ethers can often be deduced from ¹H NMR data. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can also be used to characterize the synthesized products. researchgate.net

X-ray Crystallography: For solid compounds, X-ray crystallography provides unambiguous proof of stereochemistry by determining the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov

Table 2: Summary of Analytical Methods for Stereoisomer Analysis

| Method | Application | Key Findings | Reference |

| ¹H NMR Spectroscopy | Characterization & Ratio Determination | Deduces the ratio of (E) and (Z) isomers in a mixture. | mdpi.com |

| ¹³C NMR Spectroscopy | Characterization | Provides detailed structural information to confirm isomer configuration. | researchgate.net |

| Column Chromatography | Separation | Purifies individual E and Z isomers from a mixture. | researchgate.net |

| X-ray Crystallography | Absolute Structure Elucidation | Establishes the definitive stereochemistry of crystalline isomers. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Methylpropanal O Methyloxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and for 2-Methylpropanal O-methyloxime, it provides invaluable insights into its proton and carbon framework. measurlabs.com

¹H NMR Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different proton environments within the molecule. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) allows for the precise assignment of each proton. docbrown.infoorgchemboulder.com

The typical ¹H NMR spectral data for this compound is as follows:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| (CH₃)₂CH- | ~1.1 | Doublet | ~7 |

| (CH₃)₂CH - | ~2.4 | Multiplet | |

| N=CH - | ~7.3 | Doublet | ~9 |

| -OCH₃ | ~3.8 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent used. carlroth.com

The two methyl groups ((CH₃)₂) are equivalent and appear as a doublet due to coupling with the adjacent methine proton. The methine proton (-(CH)₂CH-) signal is a multiplet resulting from coupling with the six protons of the methyl groups and the single aldehydic proton. The aldehydic proton (-N=CH-) is observed as a doublet due to coupling with the methine proton. The methoxy (B1213986) group protons (-OCH₃) appear as a singlet as they have no adjacent protons to couple with. docbrown.infolibretexts.org The (E)-isomer is generally the more stable and predominantly observed form. nih.gov

¹³C NMR and Other Heteronuclei

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. docbrown.info In this compound, four distinct carbon signals are expected, corresponding to the two methyl carbons, the methine carbon, the imine carbon, and the methoxy carbon.

| Carbon Assignment | Chemical Shift (ppm) |

| (C H₃)₂CH- | ~20 |

| (CH₃)₂C H- | ~35 |

| N=C H- | ~150 |

| -OC H₃ | ~61 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions. oregonstate.edulibretexts.org

The imine carbon (N=CH-) is significantly deshielded and appears at a higher chemical shift due to the electronegativity of the nitrogen and oxygen atoms. oregonstate.edulibretexts.org The chemical shift of the methoxy carbon is also influenced by the adjacent oxygen atom. libretexts.org

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for confirming the structural assignments of this compound. measurlabs.comlibretexts.org

COSY spectra would show correlations between coupled protons. For instance, a cross-peak would be observed between the signals of the (CH₃)₂CH- protons and the -(CH)₂CH- proton, as well as between the -(CH)₂CH- proton and the N=CH- proton, confirming their connectivity. libretexts.org

HSQC spectra correlate directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule by probing their characteristic vibrational modes. tanta.edu.eg

Characteristic Vibrational Modes and Functional Group Assignments

The IR and Raman spectra of this compound exhibit characteristic absorption bands that confirm the presence of its key functional groups. docbrown.infonist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850-3000 | Medium to Strong |

| C=N stretching (imine) | 1640-1690 | Medium |

| C-N stretching | 1020-1250 | Medium |

| N-O stretching | 930-965 | Medium |

| C-O stretching (ether) | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. docbrown.info

For this compound (C₅H₁₁NO), the molecular weight is approximately 101.15 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 101.

The fragmentation of this compound would likely involve the following key pathways:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 86.

Loss of a methoxy radical (•OCH₃): resulting in a fragment ion at m/z 70.

Cleavage of the isopropyl group: producing a fragment at m/z 58 corresponding to [CH=N-OCH₃]⁺.

McLafferty rearrangement: if applicable, could lead to the formation of specific fragment ions. researchgate.net

Fragmentation Pathways and Ionization Techniques

The analysis of this compound by mass spectrometry involves the initial ionization of the molecule, followed by its fragmentation into characteristic ions. The choice of ionization technique is critical as it influences the extent of fragmentation.

For volatile compounds like this compound, which are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Electron Impact (EI) is a common ionization method. emory.eduwur.nl EI is considered a "hard" ionization technique because it bombards the sample molecules with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+). emory.edubitesizebio.com This excess energy often causes extensive and reproducible fragmentation, which provides a detailed mass spectrum that can be used as a "fingerprint" for compound identification. emory.eduwhitman.edu

Alternative "soft" ionization techniques, such as Chemical Ionization (CI) , can also be employed. acdlabs.com CI uses a reagent gas to ionize the analyte through proton transfer or adduction, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]+). acdlabs.com This is particularly useful for confirming the molecular weight of the analyte.

The fragmentation pathways of this compound under EI conditions can be predicted based on the fragmentation of other oximes and related structures. researchgate.net The molecular ion ([C5H11NO]•+) would be expected to undergo cleavage at various points. Key fragmentation processes include:

Alpha-cleavage: Breakage of the bond adjacent to the C=N-O functional group is a common pathway. youtube.com This could involve the loss of an isopropyl radical (•CH(CH3)2) or a methyl radical (•CH3) from the methoxy group.

McLafferty Rearrangement: This rearrangement is possible in carbonyl compounds and their derivatives if a gamma-hydrogen is available. youtube.com

Loss of small neutral molecules: Expulsion of molecules like nitric oxide (NO), water (H2O), or formaldehyde (B43269) (CH2O) can occur.

Table 1: Plausible Mass Fragments of this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺• | (Molecular Ion) |

| 86 | [C₄H₈NO]⁺ | •CH₃ |

| 70 | [C₄H₈N]⁺ | •OCH₃ |

| 58 | [C₃H₈N]⁺ | •C₂H₃O |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. savemyexams.comspectralworks.com Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. savemyexams.com This precision allows for the unambiguous confirmation of a compound's molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

The molecular formula for this compound is C₅H₁₁NO. nih.gov To confirm this formula using HRMS, the theoretical exact mass is calculated using the precise masses of the most abundant isotopes of each element. savemyexams.com This calculated theoretical mass is then compared to the experimentally measured mass from the HRMS instrument.

The calculation is as follows:

Table 2: Calculation of Theoretical Exact Mass for C₅H₁₁NO

| Element | Symbol | Quantity | Accurate Atomic Mass (u) savemyexams.com | Total Mass (u) |

|---|---|---|---|---|

| Carbon | C | 5 | 12.0000 | 60.0000 |

| Hydrogen | H | 11 | 1.0078 | 11.0858 |

| Nitrogen | N | 1 | 14.0031 | 14.0031 |

| Oxygen | O | 1 | 15.9949 | 15.9949 |

| Total | | | Theoretical Exact Mass | 101.0838 |

An experimental HRMS measurement yielding a mass very close to 101.0838 u (typically within a few parts per million, ppm) would provide strong evidence to confirm the molecular formula of the analyte as C₅H₁₁NO. spectralworks.com This high level of certainty is crucial for identifying unknown compounds or verifying the structure of synthesized molecules.

Chromatographic Techniques for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for the separation and identification of volatile and semi-volatile compounds like this compound. wur.nlscispace.com In this technique, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer.

Research has demonstrated the use of GC-MS for the analysis of this compound in complex mixtures, such as the headspace volatiles from infested plants. wur.nlscispace.com A typical methodology involves:

Injection: The sample, often after extraction or concentration, is injected into the heated GC inlet, where it is vaporized.

Separation: The vaporized analytes are carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. For a moderately polar compound like an oxime, a polar column such as one with a wax-based stationary phase (e.g., Supelcowax 10) is effective. wur.nl

Temperature Programming: The oven temperature is gradually increased according to a set program to facilitate the elution of compounds with different boiling points. wur.nl

Detection: As each compound elutes from the column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Table 3: Example GC-MS Parameters for Volatile Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | Supelcowax 10 capillary column (60 m, 0.25 mm ID, 0.25-μm film) | wur.nl |

| Carrier Gas | Helium | wur.nl |

| Oven Program | 40°C (4 min hold), then 2°C/min to 100°C, then 6°C/min to 270°C | wur.nl |

| MS (B15284909) Ionization | Electron Impact (EI) at 70 eV | wur.nl |

| Mass Range | Scan from m/z 30 to 300 | wur.nl |

Identification of this compound is achieved by comparing its retention time and its experimental mass spectrum with those of a known standard or with a reference spectrum from a spectral library.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-ToFMS)

For highly complex samples containing hundreds or thousands of volatile compounds, conventional one-dimensional GC-MS may not provide sufficient resolving power, leading to co-eluting peaks. plos.org Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that offers significantly enhanced separation capacity. chromatographyonline.comchemistry-matters.com

In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the short second-dimension column for a second, fast separation. chemistry-matters.com The result is a highly structured two-dimensional chromatogram where compounds are separated based on two independent retention properties. plos.org

Coupling GCxGC with a Time-of-Flight Mass Spectrometer (ToFMS) is particularly advantageous. ToFMS detectors are capable of very high-speed data acquisition, which is necessary to capture the very narrow peaks (often <100 ms wide) generated by the second-dimension separation. nih.gov Furthermore, ToFMS provides full mass spectral information for every point in the chromatogram, and its deconvolution capabilities can help resolve underlying spectra from co-eluting peaks. plos.org

The combination of the superior separation power of GCxGC and the high-speed, high-quality data from ToFMS makes GCxGC-ToFMS an exceptionally powerful tool for the untargeted analysis of complex volatile profiles, enabling the confident identification of minor components like this compound that might be obscured in a 1D-GC analysis. plos.orgnih.gov

Solid-Phase Microextraction (SPME) Applications in Volatile Analysis

Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com It is widely used for the analysis of volatile and semi-volatile organic compounds in a variety of matrices. nih.gov

The SPME device consists of a fused silica (B1680970) fiber coated with a thin layer of a sorbent material, housed in a syringe-like holder. uwaterloo.ca For analysis, the fiber is exposed to the sample, either by direct immersion (DI-SPME) or to the vapor phase above the sample (Headspace SPME, HS-SPME). mdpi.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. mdpi.com

The selection of the fiber coating is crucial for efficient extraction and depends on the polarity of the target analyte. mdpi.com For a compound like this compound, which has both nonpolar (alkyl group) and polar (oxime ether) characteristics, a bipolar fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), would be suitable for broad-spectrum volatile analysis. mdpi.com

SPME is particularly well-suited for the analysis of food and environmental volatiles. mdpi.commdpi.com For instance, HS-SPME has been successfully applied to the analysis of aldehydes, including 2-methylpropanal, from food matrices, demonstrating its utility for extracting compounds of similar volatility and functionality to this compound. mdpi.com

Computational and Theoretical Studies on 2 Methylpropanal O Methyloxime

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. wavefun.com These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation (the optimized geometry) and to describe the distribution of electrons within the molecule.

Molecular Geometry: The geometry of 2-Methylpropanal O-methyloxime can be optimized using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p). ijitee.orgmdpi.com This process calculates the most stable arrangement of atoms by minimizing the total energy of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar steroidal oximes have shown good agreement between computed bond distances and angles and those determined by X-ray crystallography. researchgate.net For this compound, these calculations would define the geometry of the C=N-O linkage and the spatial orientation of the isopropyl and methoxy (B1213986) groups. PubChem provides a computed 3D conformer, which represents a likely low-energy structure. nih.gov

Electronic Properties: The electronic character of a molecule governs its reactivity and interactions. Key properties derived from quantum chemical calculations include the distribution of electron density, molecular orbitals, and electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijitee.org In related oxime ethers, analysis of the FMOs has shown that the electron density can be localized on specific moieties, identifying them as potential electron donors or acceptors in reactions. ijitee.orgnih.gov

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into its polarity. The distribution of partial charges on the carbon, nitrogen, and oxygen atoms of the oxime ether group is critical for understanding its dipole moment and intermolecular interactions. ijitee.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). wavefun.com For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their role in forming hydrogen bonds or coordinating with electrophiles.

A selection of computationally derived properties for this compound is available from public databases. nih.gov

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₅H₁₁NO | PubChem |

| Molecular Weight | 101.15 g/mol | PubChem 2.2 |

| Exact Mass | 101.084063974 Da | PubChem 2.2 |

| XLogP3-AA (Hydrophobicity) | 1.4 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 21.6 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.

For this compound, several reaction types could be computationally investigated:

Hydrolysis: The cleavage of the oxime ether back to 2-methylpropanal and O-methylhydroxylamine is a fundamental reaction. DFT calculations, including a solvation model, can be used to study the mechanism, which typically involves the nucleophilic attack of water on the imine carbon. researchgate.net Computational studies on the hydrolysis of other oximes have determined the rate-determining step and shown that the reaction is often catalyzed by acid, which protonates the nitrogen or oxygen atom to make the carbon more electrophilic. researchgate.net

Rearrangements: Oximes and their ethers can undergo rearrangements, such as the Beckmann rearrangement. While typically acid-catalyzed, computational studies can explore the feasibility of such reactions under various conditions. A DFT analysis of a B(C₆F₅)₃-catalyzed reductive rearrangement of oxime ethers identified three potential reaction pathways, revealing a complex mechanism that was not intuitively obvious. rsc.org The calculations showed that a sequence involving reduction followed by rearrangement was slightly more favorable than rearrangement followed by reduction. rsc.org

Cycloadditions and Electrocyclizations: The C=N bond in the oxime ether can participate in cycloaddition reactions. Furthermore, if the molecule were part of a larger conjugated system, it could undergo electrocyclization. Theoretical studies have investigated the relationship between oxime ether stereochemistry (E vs. Z) and the efficiency of electrocyclization reactions, revealing that one isomer can be significantly more reactive than the other. core.ac.uk

To elucidate a specific reaction mechanism for this compound, a typical computational workflow would involve:

Optimizing the geometries of the reactant(s), proposed intermediate(s), and product(s).

Searching for the transition state structure connecting these species.

Performing a vibrational frequency analysis to confirm that reactants and intermediates are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). wavefun.com

Calculating the activation energies and reaction energies to construct a complete energy profile of the reaction pathway. mdpi.comcsic.es

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or a specific physical property. conicet.gov.ar These models are widely used in drug discovery, toxicology, and, relevant to this compound, the flavor and fragrance industry. conicet.gov.arresearchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds can be explained by differences in their molecular features. The process involves:

Descriptor Calculation: A wide range of numerical values, or "descriptors," are calculated for each molecule. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., surface area, volume). conicet.gov.arscienomics.com

Model Development: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning to find the best correlation between a subset of descriptors and the observed activity. conicet.gov.arscienomics.com

Validation: The model's predictive power is tested using an external set of compounds not used in its development. conicet.gov.ar

For this compound, which is noted as a volatile compound in plants, a QSAR study could be used to predict its interaction with olfactory receptors or its retention time in gas chromatography. conicet.gov.arnih.govscispace.com For example, a QSAR model for odor detection threshold might correlate this property with descriptors related to lipophilicity (like LogP), molecular size, and electronic features. scienomics.com Studies on other flavor compounds have successfully used QSAR to explain binding affinity to proteins like β-lactoglobulin, finding that both hydrophobic interactions and hydrogen bonding play critical roles. acs.org Similarly, QSAR models have been developed for various bioactive oxime ethers, linking their structural features to antibacterial or enzyme inhibitory activity. derpharmachemica.comresearchgate.netmdpi.comexcli.de

| Descriptor Type | Descriptor Name | Value | Potential Relevance |

|---|---|---|---|

| Physicochemical | XLogP3-AA | 1.4 | Hydrophobicity, membrane permeability |

| Topological | Topological Polar Surface Area (TPSA) | 21.6 Ų | Hydrogen bonding potential, transport properties |

| Structural | Rotatable Bond Count | 2 | Conformational flexibility |

| Structural | Hydrogen Bond Acceptor Count | 2 | Interaction with biological receptors |

| Physicochemical | Molar Refractivity (Predicted) | 29.29 cm³ | Molecular volume and polarizability |

Data sourced from PubChem and other predictive models. nih.govfoodb.ca

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which are essential for molecular characterization. Comparing these predicted spectra with experimental data serves as a crucial validation step for the computational model. researchgate.netbohrium.com

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by performing a vibrational frequency analysis on the optimized molecular geometry. bohrium.com The calculation yields the frequencies and intensities of the fundamental vibrational modes. For this compound, key predicted absorptions would include:

C-H stretching: From the isopropyl and methoxy groups, typically in the 2850-3000 cm⁻¹ region.

C=N stretching: The imine stretch is a characteristic feature of oximes, expected around 1640-1690 cm⁻¹. nih.gov

N-O stretching: This vibration for oxime ethers usually appears in the 930-960 cm⁻¹ range.

C-O stretching: From the methoxy group, expected near 1050-1150 cm⁻¹.

Experimental IR data for the parent aldehyde, 2-methylpropanal, shows a strong C=O stretch at 1720-1740 cm⁻¹, which would be absent in the oxime ether and replaced by the C=N absorption. docbrown.info The gas-phase IR spectrum for the related 2-methylpropanal oxime shows a prominent O-H stretch (absent in the O-methyl ether) and a C=N stretch around 1665 cm⁻¹. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can also be calculated, typically using the GIAO (Gauge-Independent Atomic Orbital) method on the DFT-optimized structure. rsc.org

¹H NMR: For this compound, predictions would be made for the different proton environments. The aldehyde proton signal (around 9-10 ppm in 2-methylpropanal) would be absent. libretexts.org Instead, a signal for the methoxy group (-OCH₃) would appear, likely around 3.8-4.0 ppm. The proton on the imine carbon (-CH=N) would be expected in the 6.5-7.5 ppm range. The isopropyl protons would appear further upfield.

¹³C NMR: The highly deshielded carbonyl carbon of the parent aldehyde (around 200-205 ppm) would be replaced by an imine carbon signal in the 150-160 ppm range. Signals for the methoxy carbon and the isopropyl carbons would also be predicted.

Validation is achieved by comparing these theoretical spectra to experimentally measured ones. Discrepancies can often be resolved by refining the computational model, for instance by including solvent effects or testing different conformers, leading to a more accurate structural and electronic description of the molecule. researchgate.netuv.mx

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Comment |

|---|---|---|---|

| IR | C=N Stretch | ~1660 | Characteristic of the oxime group. nih.gov |

| IR | N-O Stretch | ~945 | Characteristic of oxime ethers. |

| ¹H NMR | -CH=N | ~7.0 | Deshielded proton on the imine carbon. |

| ¹H NMR | -OCH₃ | ~3.9 | Protons of the methoxy group. |

| ¹³C NMR | C=N | ~155 | Imine carbon, replacing the aldehyde carbonyl. |

Predicted values are estimates based on literature for similar functional groups.

Applications of 2 Methylpropanal O Methyloxime and Its Derivatives in Research

Role as Synthetic Intermediates in Organic Synthesis

Oximes, including 2-Methylpropanal O-methyloxime, are highly valuable as intermediates in organic synthesis due to their reactivity and ability to be converted into a variety of other functional groups. researchgate.netnih.gov This versatility makes them crucial building blocks in the production of fine chemicals and agrochemicals.

Precursor in Fine Chemical Synthesis

The oxime functional group is a versatile synthon in chemical synthesis. researchgate.net Oxime ethers, a class that includes this compound, are particularly important in the synthesis of pharmaceutical chemicals. rsc.org The development of novel synthetic methods, such as visible light-triggered synthesis, allows for the creation of oxime ethers under mild, transition metal-free conditions, which is a significant advantage in fine chemical production. rsc.org This method's good functional group tolerance and scalability make it a promising avenue for the efficient synthesis of complex molecules. rsc.org

Building Block for Agrochemicals

Chemically synthesized oximes have found extensive use in the agrochemical sector. researchgate.net Their biological activity makes them effective components in herbicides. researchgate.net The structural diversity of oximes allows for the creation of a wide range of agrochemical products. researchgate.net Research into the synthesis and chemistry of agrochemicals has highlighted the importance of oxime derivatives as key intermediates. researchgate.net

Contributions to Materials Science Research

The field of materials science has increasingly utilized oxime chemistry for the development of advanced polymers and materials. rsc.org Oxime ethers are considered important in the field of polymer materials. rsc.org The "oxime click chemistry" reaction, which involves the formation of an oxime bond from an aldehyde or ketone and a hydroxylamine (B1172632), is particularly noteworthy. rsc.org This reaction is highly efficient, produces water as the only byproduct, and can be used for the synthesis of highly functionalized polymeric materials. rsc.org

Key applications of oxime chemistry in materials science include:

Step-growth polymer synthesis: The high efficiency of oxime formation allows for the rapid synthesis of high molecular weight polymers under mild conditions. rsc.org

Polymer post-functionalization: The chemoselective nature of the oxime ligation enables the modification of existing polymers to introduce new functionalities. researchgate.net

Hydrogel synthesis: The dynamic and reversible nature of the oxime bond is utilized in the creation of responsive hydrogels. rsc.org

Surface patterning: Oxime chemistry provides a tool for the controlled modification and patterning of material surfaces. rsc.org

Dynamic materials: The reversible nature of oxime linkages allows for the development of dynamic covalent materials that can reconfigure their structure in response to stimuli. rsc.orgresearchgate.net

Biological Chemistry and Metabolomics Research (non-clinical, non-human focus)

In the realm of biological chemistry, this compound and related compounds are significant as volatile organic compounds (VOCs) involved in plant metabolism and communication. researchgate.netcas.cz They also present challenges and opportunities in their detection and identification within complex biological samples, such as those found in food science. unipr.it

Involvement in Plant Volatiles and Metabolism Pathways

This compound has been identified as a volatile compound emitted by various plants, often in response to herbivory. researchgate.net For instance, it has been detected in the headspace of corn (Zea mays) and lima bean (Phaseolus lunatus) plants after being damaged by herbivores. researchgate.netwur.nl Oximes in plants are situated at important metabolic crossroads, acting as intermediates in the biosynthesis of various specialized metabolites, including defense compounds and signaling molecules. researchgate.net They can play roles in plant defense, pollinator attraction, and communication within the plant's environment. researchgate.net

The production of these volatile oximes can be highly specific. For example, the developmental stage of the herbivore Pseudaletia separata has been shown to affect the blend of volatiles, including this compound, released by corn plants. wur.nl

Table 1: Plant Species Emitting this compound in Response to Herbivory

| Plant Species | Herbivore | Reference |

| Zea mays (Corn) | Unknown | researchgate.net |

| Phaseolus lunatus (Lima Bean) | Unknown | researchgate.net |

| Gerbera jamesonii | Unknown | researchgate.net |

| Zea mays (Corn) | Pseudaletia separata | wur.nl |

Detection and Identification in Complex Biological Matrices (e.g., Food Science)

The detection and identification of volatile compounds like this compound in complex biological matrices, such as food products, is a key area of research in food science. This compound has been listed as a volatile substance emitted from plants like Cucumis sativus (cucumber). unipr.it Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these compounds in the headspace of plants and food items. wur.nl The presence and concentration of such volatiles can influence the aroma and flavor profile of foods and may also be indicative of plant health or stress. cas.czscispace.com

Enzymatic Formation and Biocatalysis Studies

The biosynthesis of this compound in nature is intricately linked to plant defense mechanisms, originating from amino acid metabolism. Research has identified that the initial step in the formation of its precursor, 2-methylpropanal oxime, is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family.

Specifically, studies in Phaseolus lunatus (lima bean) have pinpointed that enzymes such as PlCYP79D71 and PlCYP79D72 are responsible for converting the amino acid valine into 2-methylpropanal oxime. nih.gov This conversion is a critical part of the plant's response to herbivory. For instance, tissue damage caused by leaf-mining flies can trigger the release of 2-methylpropanal oxime among other volatile compounds. nih.gov

While the direct enzymatic O-methylation of 2-methylpropanal oxime to form this compound has been observed in plants, the specific enzyme catalyzing this methylation step is not yet fully characterized. In Phaseolus lunatus, O-methylated derivatives of oximes, including what is understood to be this compound, are released as part of a complex blend of volatiles in response to damage from spider mites. nih.gov This volatile blend serves to attract carnivorous mites that prey on the herbivores, demonstrating a sophisticated indirect defense strategy. nih.gov

Further research into the heterologous expression of these plant enzymes in microorganisms like Saccharomyces cerevisiae has been a key strategy to elucidate their function and substrate specificity. This approach has confirmed the role of CYP79 enzymes in producing the aldoxime precursors. researchgate.net

Below is a table summarizing the key enzymes involved in the initial formation of the precursor to this compound.

| Enzyme Family | Specific Enzyme(s) | Substrate | Product (Precursor) | Organism |

| Cytochrome P450 | PlCYP79D71, PlCYP79D72 | Valine | 2-methylpropanal oxime | Phaseolus lunatus |

While the biosynthetic pathway is a subject of ongoing research, dedicated biocatalysis studies focusing on the large-scale production or specific enzymatic transformations of this compound are not extensively documented in current literature. The primary focus remains on understanding its natural formation and role in plant ecosystems.

Environmental Research and Green Chemistry Applications

The presence of this compound in the environment is primarily as a biogenic volatile organic compound (BVOC) emitted by plants. Its role in mediating interactions between plants, herbivores, and their natural predators places it within the scope of environmental research, particularly in the field of chemical ecology. nih.gov The release of this compound as an airborne signal illustrates a complex ecological function, contributing to the intricate communication networks within ecosystems. nih.gov

In the context of green chemistry, the synthesis of oxime ethers, including this compound, has seen significant advancements aimed at developing more sustainable and environmentally friendly methods. Traditional synthetic routes often require harsh conditions or the use of toxic reagents. Modern green chemistry approaches seek to mitigate these issues.

Recent research has highlighted several promising green synthetic strategies for oxime ethers in general:

Visible-Light-Promoted Synthesis : A method utilizing blue LED irradiation allows for the O-H functionalization of oximes with diazo esters under catalyst- and additive-free conditions. This reaction is notable for its mild conditions and high functional group tolerance. acs.orgacs.orgnih.gov

Metal- and Base-Free Synthesis : The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a green solvent facilitates the C-O bond formation between oximes and alcohols without the need for metal catalysts or bases. This method is efficient at room temperature and allows for high yields. rsc.org

Use of Natural Acid Catalysts : Environmentally benign catalysts derived from natural sources, such as aqueous extracts of Vitis lanata or Mangifera indica, have been successfully used for the synthesis of oximes, reducing the reliance on corrosive and hazardous acids. ijprajournal.com

These innovative methods, summarized in the table below, represent a significant step towards the sustainable production of oxime ethers, a class of compounds to which this compound belongs.

| Green Chemistry Approach | Key Features | Advantages |

| Visible-Light-Promoted O-H Functionalization | Catalyst- and additive-free, blue LED irradiation | Mild reaction conditions, high yield, high functional group tolerance |

| HFIP-Mediated Synthesis | Metal-, base-, and additive-free, green solvent | High yields at room temperature, broad substrate scope, potential for industrial scale-up |

| Natural Acid Catalysis | Use of plant-based aqueous extracts as catalysts | Environmentally benign, avoids hazardous acids, good to excellent yields |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of oxime ethers involves the reaction of aldehydes or ketones with hydroxylamine (B1172632), followed by alkylation. wiley.com This process often utilizes hydroxylamine, which can be unstable and pose safety risks during storage and transport. wiley.com Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key research objectives include:

Green Chemistry Approaches: Investigating synthetic pathways that align with the principles of green chemistry is crucial. researchgate.netresearcher.life This includes the use of non-toxic solvents, renewable starting materials, and catalytic systems to minimize waste. Mechanochemical methods, which involve reactions in the solid state with minimal solvent, and microwave-assisted synthesis have shown promise for other oximes and could be adapted for 2-Methylpropanal O-methyloxime to offer high reaction rates and stereoselectivity. grafiati.com

Catalytic Systems: Exploring novel catalysts could enhance reaction efficiency and selectivity. For instance, one-pot tandem electrochemical systems using catalysts like magnesium oxide have been developed for other oxime ethers, where hydroxylamine is generated in situ from nitrogen oxides, mitigating the risks associated with its direct use. wiley.comresearchgate.net

One-Pot Syntheses: Designing one-pot procedures starting from readily available precursors, such as alcohols, can streamline the synthesis. researchgate.net For example, methods using triphenylphosphine/carbon tetrachloride for the direct conversion of alcohols to oxime ethers could be optimized for the synthesis of this compound. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Derivatizations

The reactivity of this compound is centered around its C=N-O moiety. wiley.com While oximation is a well-established derivatization strategy for aldehydes, the full reactive potential of the resulting oxime ether is yet to be unlocked. researchgate.net

Future research should focus on:

Radical Reactions: Oxime ethers can serve as precursors to iminyl radicals upon homolysis of the N-O bond. nih.gov Investigating the generation and subsequent reactions of the iminyl radical derived from this compound could lead to novel carbon-nitrogen bond-forming reactions and the synthesis of complex nitrogen-containing heterocycles. grafiati.comnih.gov

Cycloaddition Reactions: The C=N double bond in this compound could participate in various cycloaddition reactions. Exploring its behavior as a dipolarophile or as a precursor to 1,3-dipoles would open avenues for constructing five- and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals and agrochemicals. researchgate.net

Directed C-H Functionalization: The oxime ether group can act as a directing group in transition-metal-catalyzed C-H activation reactions. scispace.comrsc.org Research into palladium-catalyzed fluorination of C(sp²)–H and C(sp³)–H bonds using O-methyl oxime ethers as directing groups has been reported for other systems. rsc.orgrsc.org Applying this strategy to derivatives containing this compound could enable the late-stage functionalization of complex molecules with high regioselectivity.

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

This compound has been detected as a volatile organic compound in various biological contexts, such as in response to herbivory in plants. cas.czscispace.comresearchgate.net Its detection often occurs at trace levels within complex matrices, necessitating highly sensitive and selective analytical methods.

Challenges and research directions in this area include:

Trace Analysis: Developing robust methods for the quantification of this compound at trace concentrations is essential for its study in environmental and biological systems. ncsu.edu Techniques such as solid-phase microextraction (SPME) or vortex-assisted liquid-liquid microextraction (VALLME) coupled with gas chromatography-mass spectrometry (GC-MS) could be optimized for this purpose. ncsu.eduscispace.com Chemical derivatization to enhance detector response and improve chromatographic behavior is another key strategy. researchgate.netresearchgate.net

Isomer Differentiation: this compound can exist as (E) and (Z) isomers. The geometric configuration can significantly influence its biological activity and chemical reactivity. researchgate.net A significant challenge is the development of analytical methods to separate and differentiate these isomers. High-resolution chromatographic techniques, such as multidimensional gas chromatography (GCxGC), or spectroscopic methods like advanced NMR techniques, could be employed. grafiati.com

Real-time Monitoring: The development of microreactor-based systems or sensors for the real-time monitoring of volatile oxime ethers in air or other media would be highly valuable for studying dynamic biological or chemical processes. scispace.com

Theoretical Insights for Structure-Function Relationships

Computational chemistry offers a powerful tool for understanding the structural and electronic properties of this compound and predicting its reactivity.

Future theoretical studies could investigate:

Conformational Analysis: A detailed computational analysis of the conformational landscape of both the (E) and (Z) isomers can provide insights into their relative stabilities and geometries. grafiati.com

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways of potential reactions, such as cycloadditions, rearrangements, or radical-mediated transformations. This can guide experimental efforts toward discovering new reactivity.

Spectroscopic Prediction: Calculating theoretical NMR and vibrational spectra can aid in the interpretation of experimental data and the structural elucidation of reaction products and isomers.

Isomerization Barriers: Theoretical calculations can determine the energy barriers for the thermal and photochemical isomerization between the (E) and (Z) forms. researchgate.net This is fundamental to understanding its photochemistry and potential use in light-responsive systems.

Expanding Applications in Emerging Chemical Fields

While oxime ethers are recognized as valuable intermediates in organic synthesis and have been incorporated into bioactive molecules, the specific applications for this compound could be significantly expanded. researchgate.netmdpi.com

Potential emerging applications include:

Materials Science: The C=N-O unit could be incorporated into polymer backbones or as a pendant group to create functional materials. The potential for isomerization could be harnessed to develop photo-responsive polymers or molecular switches. researchgate.net

Ligand Development: The nitrogen and oxygen atoms of the oxime ether moiety can coordinate to metal centers. Exploring its use as a ligand in catalysis could lead to new catalysts with unique selectivity and reactivity.

Agrochemicals: Oxime ethers are present in some fungicides. mdpi.com The isobutyl group of this compound could be explored as a structural motif in the design of new agrochemicals, focusing on the synthetic chemistry and structure-activity relationships.

Synthetic Building Blocks: As a stable and easily handled derivative of isobutyraldehyde, it can serve as a protected aldehyde in multi-step syntheses, releasing the carbonyl group under specific conditions. Its use as a precursor for the one-pot synthesis of nitriles is another valuable application in synthetic chemistry. louisville.edu

Q & A

Q. What are the established synthetic methodologies for preparing 2-methylpropanal O-methyloxime with high purity?

The compound is synthesized via condensation of 2-methylpropanal with O-methylhydroxylamine hydrochloride under mildly basic conditions. A typical protocol involves:

- Dissolving O-methylhydroxylamine hydrochloride in a polar solvent (e.g., methanol or DMF) with a base (e.g., sodium acetate) to generate the free hydroxylamine.

- Adding 2-methylpropanal dropwise at 60–80°C with stirring for 12–24 hours.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Reaction progress is monitored by TLC or GC-MS to ensure complete conversion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the oxime structure (e.g., characteristic N–O methyl resonance at ~3.8 ppm and imine proton at ~8.1 ppm).

- FT-IR : To identify C=N stretching (~1600 cm⁻¹) and O–CH₃ vibrations (~2800 cm⁻¹).

- GC-MS/EI-MS : For molecular ion detection (m/z ~115 for the parent ion) and fragmentation pattern analysis.

- HPLC : To assess purity using a C18 column with UV detection at 220–260 nm. Detailed experimental procedures should follow reproducibility guidelines outlined in academic journals .

Advanced Research Questions

Q. How can this compound act as a directing group in transition-metal-catalyzed C–H functionalization?

The oxime’s nitrogen and oxygen atoms coordinate to palladium catalysts, directing selective activation of proximal C–H bonds. Methodological considerations:

- Use Pd(OAc)₂ (5–10 mol%) with ligands like PCy₃ or bidentate phosphines to stabilize the metal center.

- Optimize solvent (toluene or DMF) and temperature (80–120°C) to balance reactivity and selectivity.

- Post-functionalization (e.g., arylation, halogenation) requires electrophilic coupling partners (e.g., aryl iodides or N-halo succinimides). Reaction progress is monitored via in situ IR or LC-MS .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., insecticidal vs. antimicrobial effects) require systematic analysis:

- Purity validation : Confirm compound integrity via ¹H NMR and HPLC (>95% purity).

- Dose-response studies : Test across a wide concentration range (nM–mM) in standardized bioassays.

- Structural analogs : Compare with related oximes (e.g., O-ethyl or unsubstituted oximes) to isolate functional group contributions.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-oxime) or enzyme inhibition assays to probe molecular targets .

Q. What strategies enable the use of this compound in heterocyclic synthesis?

The oxime serves as a precursor for nitrogen-containing heterocycles (e.g., pyrazines, isoxazoles):

- Cyclocondensation : React with α,β-unsaturated carbonyls in acidic media (e.g., AcOH/H₂SO₄) to form pyridine derivatives.

- Photochemical [2+2] cycloaddition : Under UV light, generate strained intermediates for spirocyclic compounds.

- Reductive cyclization : Use Zn/HCl or catalytic hydrogenation to convert oximes to pyrrolidines or piperidines. Reaction outcomes depend on solvent polarity and temperature gradients .

Q. What analytical challenges arise in detecting this compound in complex matrices (e.g., plant tissues)?

Key challenges and solutions:

- Volatility : Derivatize with BSTFA or PFBHA to enhance GC-MS sensitivity.

- Matrix interference : Use SPE (C18 or HLB cartridges) for pre-concentration and cleanup.

- Quantitation : Employ stable isotope-labeled internal standards (e.g., d₃-methyloxime) for accurate LC-MS/MS analysis.

- Degradation : Store samples at –80°C with antioxidants (e.g., BHT) to prevent oxime hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.